molecular formula C20H23Cl2N5O B11833257 N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

Cat. No.: B11833257
M. Wt: 420.3 g/mol
InChI Key: JLBUGWQZVWGFPH-UHFFFAOYSA-N
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Description

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride is a benzimidazole-derived compound featuring a 7-chloro substituent on the benzimidazole core, an azepane ring, and a 2-methylpyridine-4-carboxamide moiety. The hydrochloride salt likely enhances aqueous solubility, a common strategy for improving drug-like properties .

Properties

Molecular Formula

C20H23Cl2N5O

Molecular Weight

420.3 g/mol

IUPAC Name

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C20H22ClN5O.ClH/c1-13-11-14(8-10-23-13)19(27)25-20-24-17-7-4-6-16(21)18(17)26(20)15-5-2-3-9-22-12-15;/h4,6-8,10-11,15,22H,2-3,5,9,12H2,1H3,(H,24,25,27);1H

InChI Key

JLBUGWQZVWGFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCNC4)C(=CC=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 7-Chlorobenzimidazole Core

The benzimidazole moiety forms the central scaffold of the target compound. Modern synthetic approaches to 7-chlorobenzimidazoles typically begin with 4-chloro-1,2-diaminobenzene as the precursor. Condensation with a carbonyl source, such as formic acid or trimethyl orthoformate, under acidic conditions yields the benzimidazole ring . For the 7-chloro derivative, the reaction proceeds via cyclization at elevated temperatures (80–100°C) in the presence of hydrochloric acid as both a catalyst and solvent .

A critical refinement involves direct chlorination post-cyclization. Treating the unsubstituted benzimidazole with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces the chlorine atom at the 7-position selectively . This method avoids competing reactions at other positions due to the steric and electronic effects of the adjacent nitrogen atoms.

Key Reaction Conditions

ParameterOptimal Range
Temperature80–100°C (cyclization)
ReagentHCOOH or (CH₃O)₃CH
Chlorinating AgentSO₂Cl₂ in CH₂Cl₂
Yield72–85%

Functionalization with the Azepane Moiety

Introducing the azepane group at the 1-position of the benzimidazole requires N-alkylation or Buchwald-Hartwig amination . Patent literature suggests using azepan-3-yl methanesulfonate as an electrophile in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) . The reaction proceeds in tetrahydrofuran (THF) at 60°C, achieving 65–78% yield after 12–18 hours .

An alternative approach involves nucleophilic substitution using azepan-3-amine. Here, the benzimidazole is first brominated at the 1-position using N-bromosuccinimide (NBS), followed by displacement with azepan-3-amine in dimethylformamide (DMF) at 120°C . This two-step sequence avoids transition-metal catalysts but requires stringent moisture control.

Comparative Analysis of Alkylation Methods

MethodCatalyst SystemYield (%)Purity (%)
Buchwald-HartwigPd(OAc)₂/Xantphos7895
Nucleophilic SubstitutionNone6588

Synthesis of 2-Methylpyridine-4-Carboxamide

The pyridine carboxamide component is synthesized via a cyano-acrylamide intermediate . As detailed in patent US3792076A, 2-methylpyridine-4-carbonitrile is hydrolyzed to the corresponding carboxylic acid using concentrated HCl at reflux . Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride, which is then reacted with ammonium hydroxide to yield the carboxamide .

A more efficient route involves direct amidoxime formation . Reacting 2-methylpyridine-4-carbonitrile with hydroxylamine hydrochloride in ethanol/water (3:1) at 70°C produces the amidoxime intermediate, which is hydrogenated over Raney nickel to the carboxamide . This method reduces side products and improves yield to 89% .

Optimized Hydrolysis Conditions

  • Reagents : NH₂OH·HCl (1.2 eq), EtOH/H₂O (3:1)

  • Temperature : 70°C, 6 hours

  • Catalyst : Raney Ni (5 wt%), H₂ (50 psi)

Final Coupling and Salt Formation

The benzimidazole-azepane intermediate is coupled with 2-methylpyridine-4-carboxamide via amide bond formation . Activation of the carboxamide’s carboxylic acid group (if present) using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates the reaction with the benzimidazole’s primary amine . The coupling occurs in anhydrous DMF at room temperature, yielding 82–90% of the desired product .

Hydrochloride Salt Preparation
The free base is dissolved in ethyl acetate and treated with hydrogen chloride gas until precipitation occurs. The resulting hydrochloride salt is filtered, washed with cold diethyl ether, and dried under vacuum .

Critical Parameters for Salt Formation

ParameterOptimal Value
SolventEthyl acetate
HCl IntroductionGas, 0–5°C
Drying Conditions40°C, 12 h under vacuum

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance safety and efficiency. For example, the azepane alkylation step benefits from a plug-flow reactor system that maintains precise temperature control (±2°C) and reduces reaction time by 40% compared to batch processes .

Waste Minimization Strategies

  • Solvent recovery via distillation (≥95% efficiency)

  • Catalytic hydrogenation to replace stoichiometric reductants

  • Aqueous workup protocols to isolate intermediates

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Key Synthetic Routes

Step Reaction Type Reagents Conditions
1CouplingEDCI, HOBtBasic medium
2Nucleophilic SubstitutionAzepane derivativesBasic conditions

Chemistry

In the field of chemistry, N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

The compound has been studied for its potential as a ligand in receptor binding assays. It exhibits interactions with various biological targets, which can be crucial for understanding its mechanism of action in biological systems. Preliminary studies suggest potential neuroprotective effects, making it relevant in neurological research.

Medicine

In medicinal chemistry, this compound is being investigated for its pharmacological properties. Research indicates potential anti-inflammatory and anticancer activities, with mechanisms often involving the modulation of specific biochemical pathways.

Case Studies

  • Anticancer Activity : Related compounds have shown significant anticancer properties by inhibiting tumor growth in various cell lines.
  • Neuroprotective Effects : Some studies suggest that this compound may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases.

Industry

This compound is also explored for its applications in the development of new materials and chemical processes. Its unique chemical structure allows it to participate in various industrial applications, including the synthesis of high-energy materials.

Mechanism of Action

The mechanism of action of N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with clinically studied CGRP antagonists, enabling a comparison based on substituent effects and receptor interactions:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Relevance to Target Compound
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride Benzimidazole 7-chloro, azepane-3-yl, 2-methylpyridine-4-carboxamide Hydrochloride salt may improve solubility; chloro substituent increases lipophilicity vs. fluoro
MK-0974 (CGRP antagonist) Azepane-imidazopyridine 2,3-Difluorophenyl, trifluoroethyl, imidazo[4,5-b]pyridin-1-yl Azepane ring and carboxamide group suggest shared binding interactions; difluoro enhances potency
BIBN4096BS (CGRP antagonist) Piperidine-carboxamide 3,5-Dibromo-4-hydroxyphenyl, pyridinyl-piperazinyl Bromo and hydroxy groups may confer distinct selectivity; contrasts with chloro in target

Key Observations :

  • Azepane vs. Piperidine Rings : The azepane ring in the target compound and MK-0974 may confer conformational flexibility, enhancing receptor binding compared to BIBN4096BS’s rigid piperidine .
  • Carboxamide Linkers : Both the target compound and MK-0974 utilize carboxamide linkers, a feature critical for CGRP receptor affinity in analogs .

Pharmacokinetic and Pharmacodynamic Considerations

While pharmacokinetic (PK) data for the target compound are unavailable, inferences can be drawn from analogs:

  • Oral Bioavailability : MK-0974 exhibits high oral bioavailability due to optimized solubility and metabolic stability . The hydrochloride salt in the target compound may similarly enhance absorption.
  • Receptor Selectivity : Benzimidazole cores (target) vs. imidazopyridine (MK-0974) may alter off-target effects; imidazopyridine in MK-0974 is associated with high CGRP receptor specificity .

Implications for Therapeutic Development

However, key differences warrant further study:

  • Chloro Substituent : Could improve CNS penetration but may increase toxicity risks compared to fluoro .
  • Salt Form : Hydrochloride may reduce formulation challenges observed in neutral analogs .
  • Lumping Strategy : Per , the target compound could be grouped with MK-0974 and BIBN4096BS in pharmacokinetic models due to shared azepane/benzheterocycle motifs .

Biological Activity

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The benzimidazole moiety is known for its diverse biological activities.
  • Functional Groups : The presence of azepane and pyridine rings contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been noted to inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses .
  • Targeting Cancer Pathways : The compound shows promise as a selective inhibitor of mutant forms of epidermal growth factor receptor (EGFR), which is crucial in various cancers .
  • Modulation of Complement Pathways : There is evidence suggesting that it may act as a Factor D inhibitor, impacting the complement cascade involved in immune responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits leukotriene A4 hydrolase activity ,
Cancer TherapySelective EGFR inhibitor for oncogenic mutations
Immune ModulationPotential Factor D inhibition in complement pathways

Case Studies and Research Findings

  • Cancer Therapeutics :
    A study highlighted the efficacy of this compound as a covalent mutant-selective EGFR inhibitor. It demonstrated equipotent activity against both oncogenic and T790M-resistant mutations, indicating its potential as a therapeutic agent in lung cancer treatment .
  • Inflammatory Disorders :
    Another investigation focused on the compound's ability to modulate immune responses by inhibiting leukotriene A4 hydrolase. This inhibition could be beneficial in treating conditions characterized by excessive inflammation .
  • Complement-Mediated Disorders :
    Research has shown that compounds similar to N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide can effectively manage disorders associated with dysregulation of the complement system, suggesting a broader therapeutic application in autoimmune diseases .

Q & A

Q. How to choose between in vitro and in vivo models for preclinical studies?

  • Methodological Answer :
  • In Vitro : Prioritize high-throughput screening (e.g., enzyme inhibition) for initial SAR .
  • In Vivo : Use rodent models for pharmacokinetics (e.g., bioavailability, half-life) but ensure ethical compliance (IACUC protocols) .
  • Translational Gaps : Address species-specific metabolic differences via liver microsome assays .

Q. What statistical approaches are robust for analyzing dose-dependent effects?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
  • ANOVA with Post-Hoc Tests : Compare multiple dose groups while controlling for Type I error .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values .

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